Impureté B du dipyridamole

Vue d'ensemble

Description

Dipyridamole impurity.

Applications De Recherche Scientifique

Essais de stabilité

Cette impureté est utilisée dans les essais de stabilité pour surveiller la dégradation du dipyridamole au fil du temps. La présence de l'impureté B peut indiquer la décomposition du médicament dans diverses conditions, ce qui est essentiel pour déterminer la durée de conservation du produit {svg_1}.

Études pharmacocinétiques

Dans les études pharmacocinétiques, Impureté B du dipyridamole peut être mesurée pour comprendre le métabolisme et l'excrétion du dipyridamole. Cela permet de comprendre comment le médicament interagit avec l'organisme et d'optimiser les schémas posologiques {svg_2}.

Compatibilité médicament-excipient

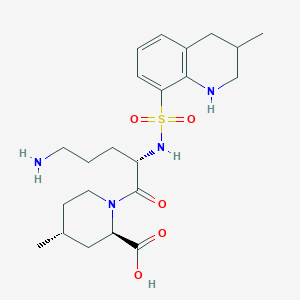

La recherche sur la compatibilité médicament-excipient implique l'étude de l'interaction entre le dipyridamole et d'autres substances dans une formulationThis compound peut se former en raison de réactions avec des excipients comme l'acide tartrique, affectant la stabilité et la libération du médicament {svg_3}.

Développement de la formulation

Lors du développement de nouvelles formulations, l'identification et la quantification de This compound est essentielle. Cela aide à affiner le processus afin de minimiser les impuretés et de garantir un produit final de haute qualité {svg_4}.

Conformité réglementaire

Les agences de réglementation exigent l'identification et le contrôle des impuretésThis compound est l'une de ces impuretés qui doivent être surveillées pour se conformer aux normes internationales telles que celles établies par l'ICH et la FDA {svg_5}.

Développement de méthodes analytiques

Le développement de méthodes analytiques pour détecter This compound est essentiel pour l'industrie pharmaceutique. Ces méthodes sont utilisées pour garantir que les niveaux d'impuretés sont dans des limites acceptables {svg_6}.

Recherche sur les interactions médicamenteuses

L'étude de This compound peut également fournir des informations sur les interactions médicamenteuses potentielles. Comprendre comment le dipyridamole interagit avec d'autres médicaments peut conduire à des schémas médicamenteux plus sûrs et plus efficaces {svg_7}.

Mécanisme D'action

Target of Action

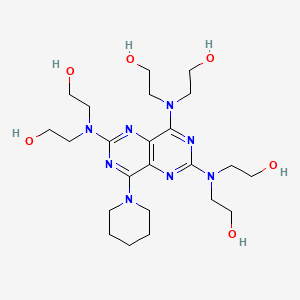

Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.

Mode of Action

The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that Dipyridamole impurity B may have a similar mode of action, but specific studies on this impurity are needed to confirm this.

Biochemical Pathways

Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes

Pharmacokinetics

Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of Dipyridamole impurity B may be influenced by these factors, but specific studies are needed to confirm this.

Result of Action

Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that Dipyridamole impurity B may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of Dipyridamole impurity B may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .

Analyse Biochimique

Biochemical Properties

Dipyridamole Impurity B, like its parent compound Dipyridamole, may interact with various enzymes and proteins. Dipyridamole is known to inhibit phosphodiesterase, leading to an increase in intracellular cAMP and cGMP . It also inhibits the reuptake of adenosine by erythrocytes, enhancing plasma levels of this vasodilator and platelet inhibitory nucleoside

Cellular Effects

The cellular effects of Dipyridamole Impurity B are not well-studied. Dipyridamole, the parent compound, is known to have significant effects on cells. It inhibits platelet aggregation by increasing intracellular levels of cAMP and cGMP . It also enhances the levels of adenosine, a potent inhibitor of platelet aggregation

Molecular Mechanism

The molecular mechanism of action of Dipyridamole Impurity B is not well-established. Dipyridamole, the parent compound, inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity

Temporal Effects in Laboratory Settings

A study has reported that a stress mixture of Dipyridamole and tartaric acid, which includes Dipyridamole Impurity B, was stable for more than one year

Dosage Effects in Animal Models

There is evidence of potential synergy between Dipyridamole and statins in rat models, resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infarct size

Metabolic Pathways

Dipyridamole, the parent compound, is known to inhibit phosphodiesterase, affecting the metabolic pathways of cAMP and cGMP

Transport and Distribution

Dipyridamole, the parent compound, is known to inhibit the reuptake of adenosine by erythrocytes, affecting its distribution

Propriétés

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAFWTHGUALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168643 | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-47-7 | |

| Record name | RA-136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

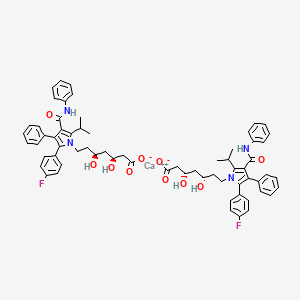

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)